molecular formula C21H20N2O4S2 B2566308 2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide CAS No. 941934-75-4

2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2566308
CAS No.: 941934-75-4
M. Wt: 428.52
InChI Key: HRHCQBUVJSVKJM-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the benzamido and isopropylsulfonyl groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group, resulting in a simpler thiophene derivative.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide
  • 2-(4-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

Uniqueness

2-(4-(Isopropylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-phenyl-2-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)16-10-8-15(9-11-16)20(25)23-21-17(19(22)24)12-18(28-21)14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCQBUVJSVKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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